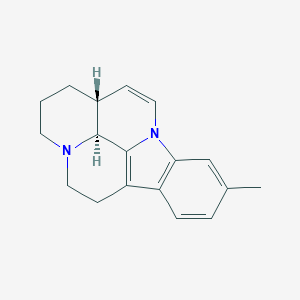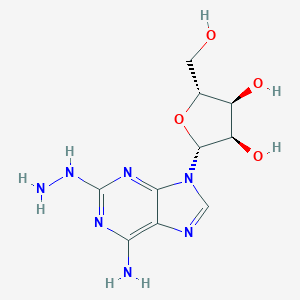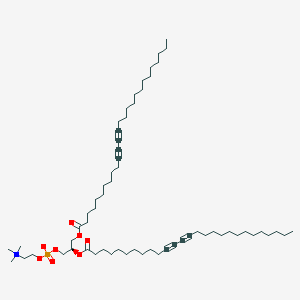
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, also known as DPC, is a synthetic lipid molecule that has been extensively studied for its unique biochemical and biophysical properties. DPC is a member of the phospholipid family, which is a key component of cell membranes. DPC is a popular research tool in the field of biophysics and biochemistry due to its ability to form stable lipid bilayers and its unique interaction with proteins.
Mécanisme D'action
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine interacts with membrane proteins through hydrophobic and electrostatic interactions. The unique properties of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, such as its long hydrocarbon chain, allow it to form stable lipid bilayers that closely mimic cell membranes. The interaction of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine with membrane proteins can lead to changes in protein conformation and function.
Effets Biochimiques Et Physiologiques
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of ion channels and transporters, as well as influence the activity of enzymes and receptors. 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine has also been shown to affect the fluidity and permeability of lipid bilayers, which can have implications for membrane function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine in lab experiments is its ability to form stable lipid bilayers. This makes it a useful tool for studying membrane proteins and drug-membrane interactions. However, the long hydrocarbon chain of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine can also make it difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research involving 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine. One area of interest is the development of new drug delivery systems based on 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine. 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine has also been proposed as a potential therapeutic agent for the treatment of certain diseases. Additionally, there is ongoing research into the use of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine in biosensors and other biotechnological applications.
Méthodes De Synthèse
The synthesis of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine involves the reaction of heptacosadiynoic acid with phosphocholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is purified using chromatography techniques to obtain pure 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine. The synthesis of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is a relatively simple and efficient process, which makes it a popular choice for research purposes.
Applications De Recherche Scientifique
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is widely used in scientific research for its ability to form stable lipid bilayers, which are essential components of cell membranes. 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is used to study membrane protein structure and function, as well as drug-membrane interactions. 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine has also been used in the development of biosensors and drug delivery systems.
Propriétés
Numéro CAS |
118024-74-1 |
|---|---|
Nom du produit |
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine |
Formule moléculaire |
C62H108NO8P |
Poids moléculaire |
1026.5 g/mol |
Nom IUPAC |
[(2R)-2,3-di(heptacosa-11,13-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C62H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-61(64)68-58-60(59-70-72(66,67)69-57-56-63(3,4)5)71-62(65)55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h60H,6-29,38-59H2,1-5H3/t60-/m1/s1 |
Clé InChI |
AFGIQTGBUXLTHP-AKAJXFOGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |
Autres numéros CAS |
118024-74-1 |
Synonymes |
1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (12,14-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (13,15-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (17,19-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (6,8-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (7,9-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (8,10-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (9,11-diyn)-isomer DC8,9PC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



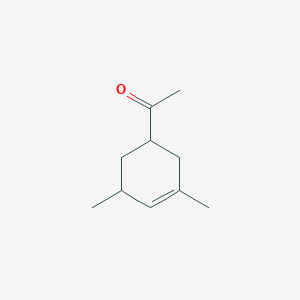
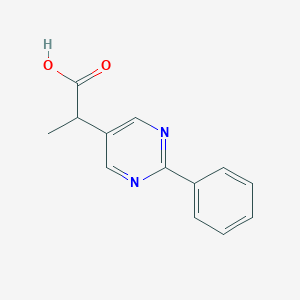
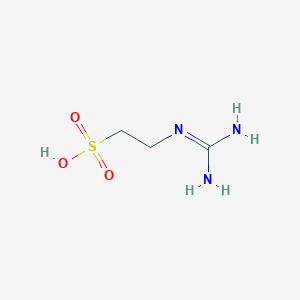
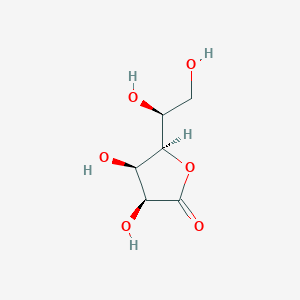
![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

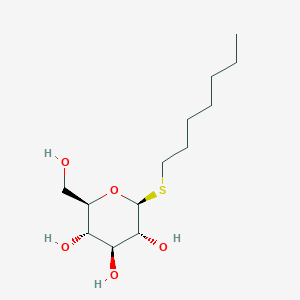
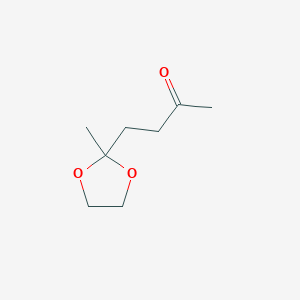


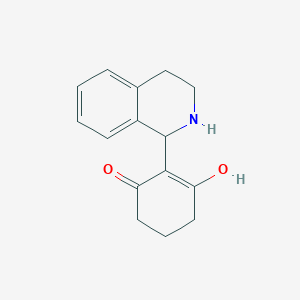
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
